2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-10-5-6-11-21(20)30-18-22(26)23-12-7-17-31(27,28)25-15-13-24(14-16-25)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQRNYXZSJNSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the 2-methoxyphenoxy intermediate.
Introduction of the Phenylpiperazine Moiety: The intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable coupling agent to introduce the phenylpiperazine group.
Sulfonylation and Acetamide Formation: The final steps involve sulfonylation of the intermediate with a sulfonyl chloride, followed by acetamide formation through reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions to form sulfide derivatives.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 383.5 g/mol
Pharmacological Studies
The compound has been investigated for its potential as a dopamine D4 receptor antagonist , which is significant in the treatment of various neurological disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). Research indicates that compounds with similar structures exhibit high affinity for dopamine receptors, suggesting a promising avenue for therapeutic development .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related compounds, suggesting that derivatives of this compound may also possess similar activities. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a critical mechanism through which anti-inflammatory effects are achieved. For instance, compounds with similar arylhydrazone structures have shown effective inhibition of COX enzymes, which could be relevant for the development of new anti-inflammatory drugs .
Cancer Research
The compound's structural features may also lend themselves to research in oncology. Compounds targeting specific pathways involved in cancer progression have been synthesized, and those resembling the structure of 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide are being explored for their ability to inhibit tumor growth and metastasis .
Case Study 1: Dopamine D4 Receptor Antagonism
A study conducted on various ligands demonstrated that modifications to the piperazine ring can significantly enhance selectivity towards dopamine D4 receptors. The compound's design was based on previous lead compounds known for their D4 receptor antagonism, leading to promising results in preclinical trials .
Case Study 2: Anti-inflammatory Effects
In a comparative study involving several synthetic molecules, derivatives exhibiting similar structural motifs to this compound showed effective inhibition of COX enzymes with ED50 values comparable to established anti-inflammatory drugs like Celecoxib . These findings suggest that this compound could be developed further as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide stands out due to its unique sulfonylpropylacetamide linkage, which may confer distinct biological activities and chemical properties. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Biological Activity
2-(2-Methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, with the CAS number 1021040-44-7, is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.5 g/mol. The structure includes a methoxyphenoxy group and a piperazine moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1021040-44-7 |
| Molecular Formula | C22H29N3O5S |
| Molecular Weight | 447.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Neuropharmacological Effects
Research indicates that compounds containing piperazine derivatives often exhibit significant neuropharmacological effects. For instance, piperazine derivatives have been shown to act as inhibitors of human acetylcholinesterase, which is crucial for neurotransmission and cognitive function . The presence of the phenylpiperazine moiety in this compound suggests potential interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
Case Studies and Research Findings
- Dopamine Receptor Agonism : A study explored the structural requirements for dopamine D2 and D3 receptor agonists, indicating that modifications around the piperazine ring can enhance receptor affinity and selectivity. This suggests that this compound may exhibit similar properties .
- Virtual Screening : In virtual screening studies, various piperazine derivatives were evaluated for their binding affinity to acetylcholinesterase. The results indicated that certain substitutions could significantly enhance inhibitory activity . This underscores the potential of this compound in treating neurodegenerative diseases like Alzheimer's.
- Pharmacological Applications : The compound has been proposed as a candidate for developing targeted therapies due to its ability to modulate protein interactions involved in disease pathways. Specifically, it could serve as a bifunctional agent targeting E3 ubiquitin ligases for protein degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves sulfonylation of the piperazine moiety followed by coupling with the methoxyphenoxy-acetamide group. Key steps include:
- Sulfonyl chloride intermediates reacting with amines under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Purification via column chromatography or recrystallization, monitored by HPLC (>95% purity) and NMR (e.g., ¹H/¹³C for structural confirmation) .
- Critical Parameters : Temperature control (0–25°C for sulfonylation), solvent selection (DMF for polar intermediates), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm methoxy (δ 3.8–4.0 ppm) and sulfonamide (δ 7.5–8.5 ppm) groups via ¹H/¹³C NMR .
- HPLC-MS : Quantify purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 431.55) .
- FT-IR : Validate sulfonyl (1150–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) bonds .
Q. What preliminary biological screening assays are recommended to assess its activity?
- Assays :
- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (piperazine moiety suggests CNS targets) .
- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or kinases .
- Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target specificity?
- Approach :
- Analog Synthesis : Modify methoxy position (para vs. ortho), sulfonyl linker length, or piperazine substituents .
- Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify critical binding motifs (e.g., sulfonamide as hydrogen bond acceptor) .
- In Silico Screening : Dock analogs into target receptors (e.g., 5-HT₁A) to predict affinity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Strategies :
- Batch Reproducibility : Verify synthesis protocols (e.g., solvent traces affecting assays) .
- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, cell lines) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify outliers .
Q. What strategies are effective for identifying off-target interactions in complex biological systems?
- Methods :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes .
- Transcriptomics : RNA-seq to detect differentially expressed pathways post-treatment .
Q. How can stability and degradation profiles be evaluated under physiological conditions?
- Protocols :
- Forced Degradation : Expose to acidic/alkaline conditions (0.1M HCl/NaOH, 37°C) and analyze by LC-MS .
- Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify intact compound .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthesis | HPLC, NMR | Anhydrous conditions, stoichiometry | |
| SAR Optimization | Docking, SAR | Substituent polarity, linker length | |
| Bioactivity | Radioligand assays, MTT | Cell line selection, pH control | |
| Stability | LC-MS, Forced degradation | Temperature, incubation time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
